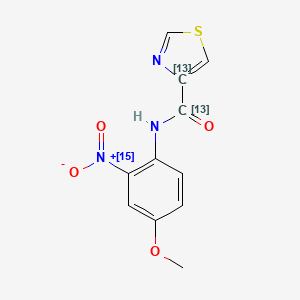

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N

Description

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-¹³C₂,¹⁵N is a stable isotope-labeled compound where two carbon atoms and one nitrogen atom are replaced with their heavy isotopes (¹³C and ¹⁵N). This modification enhances its utility in advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and accelerator mass spectrometry (AMS), particularly in drug metabolism studies (e.g., ADME: absorption, distribution, metabolism, excretion) and environmental tracer research . The compound features a 4-thiazolecarboxamide core linked to a 4-methoxy-2-nitrophenyl group. The isotopic labeling allows precise tracking in biological systems without altering its chemical reactivity, making it invaluable in pharmacokinetic and mechanistic studies .

Properties

Molecular Formula |

C11H9N3O4S |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]-(413C)1,3-thiazole-4-(13C)carboxamide |

InChI |

InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)/i9+1,11+1,14+1 |

InChI Key |

QDWVIJNDYCTAJO-GBJXMEQNSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)N[13C](=O)[13C]2=CSC=N2)[15N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Isotopically Labeled Thiazole-4-carboxylic Acid Derivative

- The thiazole ring is constructed using labeled carbon and nitrogen sources. For example:

- ^13C-labeled acetic acid derivatives or ^13C-labeled carbonyl compounds can be used to introduce ^13C at the 2-carbonyl position.

- ^15N-labeled ammonium salts or ^15N-labeled thiourea derivatives can incorporate ^15N into the thiazole nitrogen.

- Typical synthetic routes to thiazole-4-carboxylic acid involve cyclization reactions between α-haloketones and thioamides or thioureas, where the isotopic labels are introduced in the starting materials.

Formation of the Amide Bond

- The isotopically labeled thiazole-4-carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- The acid chloride is then reacted with 4-methoxy-2-nitroaniline to form the amide bond, resulting in N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N.

- The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and avoid side reactions.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- The purity and isotopic incorporation are confirmed by:

- Mass spectrometry (MS) to verify molecular weight and isotopic pattern.

- Nuclear magnetic resonance (NMR) spectroscopy, particularly ^13C and ^15N NMR, to confirm the presence and position of isotopes.

- Elemental analysis and high-performance liquid chromatography (HPLC) for purity assessment.

Related Synthetic Example: Acetylation of 4-Methoxy-2-nitroaniline

While direct literature on the isotopically labeled thiazolecarboxamide is limited, a related compound, N-(4-Methoxy-2-nitrophenyl)acetamide, has been synthesized by acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid. This reaction proceeds as follows:

| Step | Conditions | Notes |

|---|---|---|

| Reactants | 4-Methoxy-2-nitroaniline + Acetic anhydride | Molar ratio ~1:1.2 |

| Solvent | Glacial acetic acid | 30 mL per 20 mmol aniline |

| Temperature | Room temperature | Reaction time ~18 hours |

| Work-up | Vacuum drying, recrystallization from water | Purifies product into crystals |

This method illustrates the mild conditions under which aromatic amines bearing electron-withdrawing groups can be acylated, which is analogous to the amide bond formation step in the preparation of the thiazolecarboxamide derivative.

Data Table: Summary of Preparation Parameters

| Preparation Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Synthesis of ^13C/^15N-labeled thiazole precursor | Use ^13C-labeled carbonyl compounds, ^15N-labeled ammonium salts | Incorporate isotopes into thiazole ring |

| Conversion to acid chloride | Thionyl chloride or oxalyl chloride, inert solvent, low temp | Activate carboxylic acid for amide formation |

| Amide bond formation | Reaction with 4-methoxy-2-nitroaniline, inert solvent | Form N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide |

| Purification | Recrystallization, chromatography | Obtain pure isotopically labeled product |

| Characterization | MS, ^13C/^15N NMR, elemental analysis | Confirm structure and isotopic incorporation |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. The isotopic labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Thiazole vs. Triazole Cores : The thiazolecarboxamide in the target compound provides hydrogen-bonding capacity (-CONH-) absent in triazole-thiones (e.g., compounds [7–9] from ), which instead feature thione (-C=S) groups. This difference impacts solubility and biological target interactions .

- Substituent Effects: The 4-methoxy-2-nitrophenyl group introduces electron-withdrawing (-NO₂) and electron-donating (-OCH₃) effects, altering electronic properties compared to halogenated (e.g., -F, -Cl) or sulfonyl-containing analogs .

- Isotopic Labeling: The ¹³C and ¹⁵N labels distinguish the compound from non-labeled analogs, enabling precise detection in tracer studies .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Key Observations :

- IR Spectroscopy : The target compound’s carbonyl stretch (~1680 cm⁻¹) aligns with carboxamide derivatives, contrasting with nitriles (-CN, ~2240 cm⁻¹) in 1,3-thiazole-4-carbonitrile .

- NMR: The ¹³C labels produce distinct shifts compared to non-labeled analogs, while the ¹⁵N label affects ¹H-¹⁵N coupling in NMR spectra .

- Mass Spectrometry : Isotopic peaks (e.g., M+2 for ¹³C₂) facilitate unambiguous identification in complex matrices .

Q & A

Q. Critical Conditions :

- Temperature control (reflux at 80–100°C for acylation).

- Inert atmosphere (N2 or Ar) to prevent oxidation of nitro groups .

Which spectroscopic and analytical techniques are most effective for characterizing isotopically labeled thiazolecarboxamide derivatives?

Q. Basic Characterization

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 371.1 [M+H]<sup>+</sup> for unlabeled analogs) and isotopic enrichment ratios .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in nitro-substituted derivatives) .

How does isotopic labeling (<sup>13</sup>C2,<sup>15</sup>N) impact the compound’s physicochemical and spectroscopic properties?

Q. Advanced Isotopic Effects

- Kinetic Isotope Effects (KIE) : <sup>15</sup>N labeling may slow amide bond hydrolysis in metabolic studies due to increased bond strength .

- Spectroscopic Shifts : <sup>13</sup>C incorporation shifts carbonyl carbon signals in NMR, aiding in tracking metabolic degradation pathways .

- Crystallographic Precision : Heavy isotopes improve electron density maps, enhancing structural resolution in X-ray studies .

What challenges arise in resolving crystallographic data for nitro-substituted thiazolecarboxamide derivatives?

Q. Advanced Crystallography

- Twisting of Nitro Groups : The nitro group may deviate from the aromatic plane, complicating density map interpretation. Geometric restraints during refinement are often required .

- Intermolecular Interactions : C–H⋯O hydrogen bonds along the a-axis create chain-like packing, necessitating high-resolution data (d-spacing < 0.84 Å) for accurate modeling .

- Disorder in Heavy-Atom Positions : Anisotropic refinement and TLS models are recommended to address thermal motion in nitro and methoxy groups .

How do structural modifications on the thiazole ring influence biological activity in related compounds?

Q. Advanced Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Nitro or methoxy substituents enhance electron deficiency, improving binding to targets like CYP3A4 enzymes (IC50 < 1 µM in analogs) .

- Thiazole Ring Rigidity : Planar thiazole cores increase membrane permeability, critical for antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

- Isotope Effects on Bioactivity : <sup>15</sup>N labeling may alter metabolic stability, as seen in reduced hepatic clearance in isotopic analogs .

How can researchers resolve discrepancies between theoretical NMR predictions and experimental data for this compound?

Q. Advanced Data Contradiction Analysis

- DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

- Solvent Corrections : Account for DMSO-d6 or CDCl3 effects on chemical shifts (e.g., ±0.3 ppm for aromatic protons) .

- Dynamic Effects : Variable-temperature NMR identifies rotameric equilibria in amide bonds, which may explain split peaks .

What in vitro models are suitable for evaluating the pharmacological potential of this compound?

Q. Advanced Biological Evaluation

- Anticancer Screening : NCI-60 cell line panel to assess GI50 values, with follow-up mechanistic studies (e.g., apoptosis via caspase-3 activation) .

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive pathogens and Candida albicans .

- Metabolic Stability : Hepatocyte incubations with LC-MS/MS to track isotopic metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.